Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate
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Overview
Description
Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal and ammonia.
Esterification: The final step involves the esterification of the imidazole derivative with cyclohexylacetic acid in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The bromo group may enhance the compound’s binding affinity to its targets, leading to increased biological activity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole core.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate is unique due to the presence of the bromo group and the cyclohexylacetate moiety, which may confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
Molecular Formula |
C16H23BrN2O2 |
---|---|
Molecular Weight |
355.27 g/mol |
IUPAC Name |
methyl 2-(2-bromo-4,5,6,7-tetrahydrobenzimidazol-1-yl)-2-cyclohexylacetate |
InChI |
InChI=1S/C16H23BrN2O2/c1-21-15(20)14(11-7-3-2-4-8-11)19-13-10-6-5-9-12(13)18-16(19)17/h11,14H,2-10H2,1H3 |
InChI Key |
MIPZAFNWILBBQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCCCC1)N2C3=C(CCCC3)N=C2Br |
Origin of Product |
United States |
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